N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a thiadiazole ring, a nitrobenzyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with a thiadiazole derivative.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: N-bromosuccinimide for bromination or alkyl halides for alkylation.
Major Products
Reduction: Formation of N-(5-((3-aminobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the nitrobenzyl and thiadiazole moieties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced to an amino group, which can interact with biological targets, while the thiadiazole ring can interact with various enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the nitro group at the 3-position of the benzyl ring can lead to different electronic effects compared to other isomers, potentially resulting in unique biological activities.
Properties
Molecular Formula |
C17H14N4O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H14N4O3S2/c22-15(10-12-5-2-1-3-6-12)18-16-19-20-17(26-16)25-11-13-7-4-8-14(9-13)21(23)24/h1-9H,10-11H2,(H,18,19,22) |
InChI Key |
YMTIVLKZLXOSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.